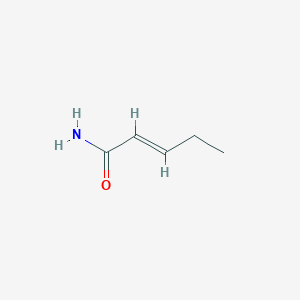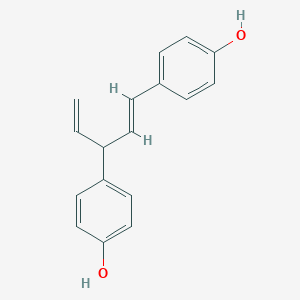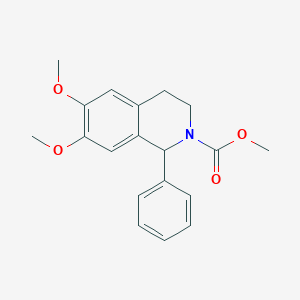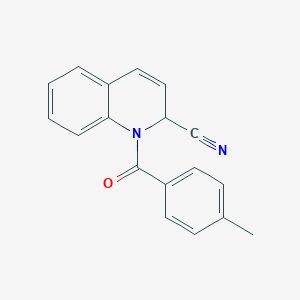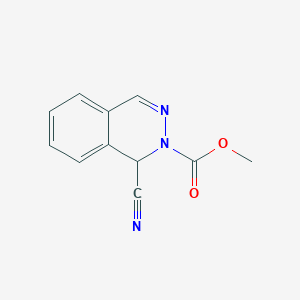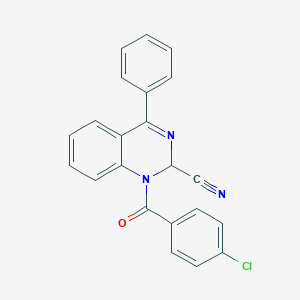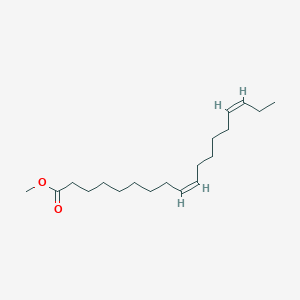
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, also known as DAF-2, is a fluorescent probe used in scientific research to detect nitric oxide (NO) production in cells and tissues. It is a highly sensitive and specific indicator of NO, which plays a crucial role in many physiological and pathological processes.
作用机制
The mechanism of action of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the reaction of NO with the fluorophore to form a highly fluorescent triazole derivative. The reaction is highly specific and sensitive, allowing for the detection of NO at low concentrations. The fluorescence intensity of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is proportional to the amount of NO produced, making it a reliable indicator of NO production in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene are related to its ability to detect NO production. By detecting NO, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene can provide insights into the role of NO in various physiological and pathological processes. For example, 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene has been used to study the role of NO in cancer cell proliferation, neuronal signaling, and cardiovascular function. It has also been used to monitor the effects of drugs and other interventions on NO production in cells and tissues.
实验室实验的优点和局限性
The advantages of using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in lab experiments include its high sensitivity and specificity for NO detection, its compatibility with various cell and tissue types, and its ease of use. However, there are also limitations to using 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene, such as its susceptibility to photobleaching, its potential for false positives due to the presence of other reactive nitrogen species, and its limited ability to detect NO in vivo.
未来方向
There are several future directions for the use of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in scientific research. One direction is to develop more sensitive and specific probes for NO detection. Another direction is to use 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene in combination with other probes and imaging techniques to gain a more comprehensive understanding of NO signaling in cells and tissues. Additionally, future research could focus on the development of new drugs and interventions that target NO signaling pathways for the treatment of various diseases.
合成方法
The synthesis of 9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene involves the condensation of 4-dimethylaminobenzaldehyde with 2-nitrofluorene in the presence of acetic acid. The resulting product is a yellow powder that is soluble in organic solvents and exhibits strong fluorescence when excited at 488 nm.
科学研究应用
9-(4-(Dimethylamino)benzylidene)-2-nitrofluorene is widely used in scientific research to detect NO production in cells and tissues. NO is a signaling molecule that regulates various physiological processes such as vasodilation, neurotransmission, and immune response. It is also involved in the pathogenesis of many diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Therefore, the detection of NO production is crucial for understanding the role of NO in health and disease.
属性
CAS 编号 |
18432-30-9 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(Z)-(2-nitrofluoren-9-ylidene)methyl]aniline |
InChI |
InChI=1S/C22H18N2O2/c1-23(2)16-9-7-15(8-10-16)13-21-19-6-4-3-5-18(19)20-12-11-17(24(25)26)14-22(20)21/h3-14H,1-2H3/b21-13- |
InChI 键 |
XMNXSUPJEJGSMD-BKUYFWCQSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



